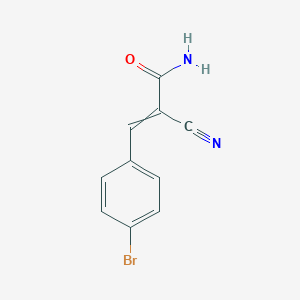

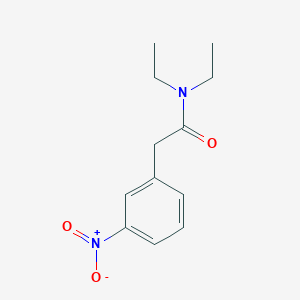

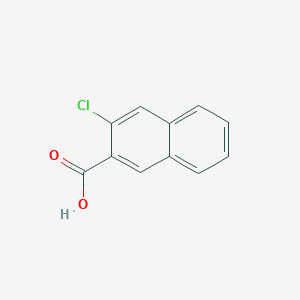

(E)-3-(4-溴苯基)-2-氰基丙烯酰胺

描述

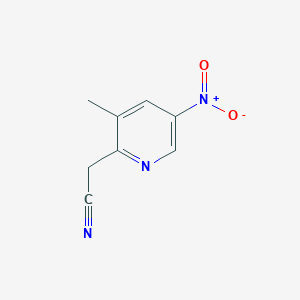

The compound (E)-3-(4-Bromophenyl)-2-cyanoacrylamide is a derivative of cyanoacrylamide, which is a class of compounds known for their utility in various chemical syntheses and applications. While the provided papers do not directly discuss (E)-3-(4-Bromophenyl)-2-cyanoacrylamide, they do provide insights into similar compounds that can help infer properties and synthetic methods for the compound .

Synthesis Analysis

The synthesis of related cyanoacrylamide compounds typically involves a solid-state reaction or a one-pot reaction. For instance, (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide was synthesized through a solid-state reaction between 3-hydroxy benzaldehyde and 2-cyanoacetamide . Similarly, derivatives of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides were synthesized by a one-pot reaction involving 2-cyano-N-(4-ethoxyphenyl)acetamide, substituted isothiocyanates, and methyl iodide . These methods suggest that (E)-3-(4-Bromophenyl)-2-cyanoacrylamide could potentially be synthesized through analogous reactions using 4-bromobenzaldehyde as a starting material.

Molecular Structure Analysis

The molecular structure of cyanoacrylamide derivatives is often confirmed using techniques such as single crystal X-ray diffraction, IR, NMR, mass spectroscopy, and elemental analyses . These compounds typically exhibit strong intermolecular interactions, such as hydrogen bonds, which can influence their crystal packing and stability .

Chemical Reactions Analysis

Cyanoacrylamide derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The cyano group, in particular, can undergo nucleophilic addition reactions, while the acrylamide moiety can be involved in Michael addition reactions. Although the specific reactivity of (E)-3-(4-Bromophenyl)-2-cyanoacrylamide is not discussed, it is likely to share similar reactivity patterns with its analogs.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanoacrylamide derivatives can be deduced from their molecular structure and intermolecular interactions. For example, the thermal properties, such as heat of fusion and entropy of fusion, can be studied using differential scanning calorimetry (DSC) . The presence of strong intermolecular hydrogen bonds can also influence the melting point and solubility of these compounds . The bromine atom in (E)-3-(4-Bromophenyl)-2-cyanoacrylamide would likely add to the molecular weight and could affect its physical properties, such as density and boiling point.

科学研究应用

腐蚀抑制

(E)-3-(4-溴苯基)-2-氰基丙烯酰胺衍生物已被研究其在腐蚀抑制方面的有效性。一项研究表明,这些化合物,特别是丙烯酰胺衍生物如ACR-2和ACR-3,是铜在硝酸溶液中的强效腐蚀抑制剂。该研究利用了质量损失、电化学阻抗谱和动电位极化等方法来确定抑制效果。这些化合物被发现是混合型抑制剂,显著降低了双层电容,并在保护铜表面方面表现出高效 (Abu-Rayyan et al., 2022)。

制药研究

在制药领域,(E)-3-(4-溴苯基)-2-氰基丙烯酰胺衍生物显示出潜力。例如,一项研究聚焦于这些化合物的烯胺酮衍生物的抗惊厥特性。该研究涉及X射线晶体学和理论从头计算,确定了这些化合物的结构及其与生物活性相关的能量优先构象 (Edafiogho et al., 2003)。

癌症研究

(E)-3-(4-溴苯基)-2-氰基丙烯酰胺衍生物的衍生物已被研究其在癌症研究中的作用。这些衍生物被设计和合成为新的雌激素相关受体α(ERRα)降解物。值得注意的是,其中一种化合物,标识为6c,表现出在低浓度下显著降解ERRα蛋白的能力,使其成为进一步癌症研究中ERRα的有希望的工具 (Peng et al., 2019)。

光电和电荷传输性能

对(E)-3-(4-溴苯基)-2-氰基丙烯酰胺衍生物的光电和电荷传输性能进行了研究。这包括对香豆素衍生物的线性和非线性光学(NLO)性质的研究。这些研究利用紫外-可见-近红外、X射线衍射和光致发光光谱学来探索它们在半导体器件中的潜力 (Shkir et al., 2019)。

材料科学

在材料科学中,这些化合物已被合成和表征其结构性能,这对于开发新材料至关重要。研究集中在它们的晶体结构、热性能和化学分析上,使它们成为材料科学中各种应用的合适候选者 (Gupta et al., 2013)。

光伏应用

正在研究(E)-3-(4-溴苯基)-2-氰基丙烯酰胺衍生物在光伏应用中的使用。这包括开发含有这些化合物的共轭聚合物,用于太阳能电池。该研究详细描述了合成过程,并使用光谱方法表征材料,突出它们在能量转移和太阳能电池效率方面的潜力 (Duprez et al., 2005)。

属性

IUPAC Name |

(E)-3-(4-bromophenyl)-2-cyanoprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H2,13,14)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTTWTYPKBLSRW-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(\C#N)/C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(4-Bromophenyl)-2-cyanoacrylamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,7-Diazaspiro[3.5]nonane](/img/structure/B173780.png)